molecular formula C18H30N2O2 B8211900 (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

(4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Cat. No.: B8211900
M. Wt: 306.4 g/mol
InChI Key: KRZPFTLDCGJNJC-GJZGRUSLSA-N
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Description

This compound belongs to the bis(oxazoline) ligand family, characterized by a chiral 1,1-cyclohexane core bridging two 4-isopropyl-4,5-dihydrooxazole units. Its stereochemistry (4R,4'R) ensures enantioselective behavior in asymmetric catalysis.

Properties

IUPAC Name

(4R)-4-propan-2-yl-2-[1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c1-12(2)14-10-21-16(19-14)18(8-6-5-7-9-18)17-20-15(11-22-17)13(3)4/h12-15H,5-11H2,1-4H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZPFTLDCGJNJC-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2(CCCCC2)C3=NC(CO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2(CCCCC2)C3=N[C@@H](CO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings and data.

  • Molecular Formula : C18H30N2O2
  • Molecular Weight : 306.44 g/mol
  • CAS Number : 2828431-99-6
  • Structure : The compound features a cyclohexane backbone with two isopropyl-4,5-dihydrooxazole moieties attached.

Biological Activity Overview

Research into the biological activity of (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) has primarily focused on its potential pharmacological effects. The following sections summarize key findings:

Anticancer Potential

Preliminary studies suggest that compounds similar to (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) may exhibit anticancer properties. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms.

Neuroprotective Effects

Research indicates that oxazole derivatives may possess neuroprotective properties. In vitro studies have demonstrated their ability to reduce oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

  • Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry explored the antimicrobial activity of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The results suggested that structural modifications could enhance efficacy .
  • Anticancer Mechanisms : In a study focusing on the anticancer potential of dihydrooxazoles, researchers found that certain derivatives inhibited cell proliferation in breast cancer cells by activating apoptotic pathways .
  • Neuroprotection Research : A recent investigation into the neuroprotective effects of oxazole compounds demonstrated that they could mitigate neuroinflammation and promote neuronal survival in models of neurodegeneration .

Scientific Research Applications

Applications in Catalysis

One of the primary applications of (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is as a chiral ligand in asymmetric synthesis. Chiral ligands are essential for facilitating enantioselective reactions, which are crucial for the production of pharmaceuticals and agrochemicals.

Case Study: Asymmetric Catalysis

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to catalyze the asymmetric synthesis of various chiral compounds. The results demonstrated high enantioselectivity and yield, showcasing the compound's effectiveness as a ligand in transition metal-catalyzed reactions. The data indicated that using this ligand improved the reaction efficiency compared to traditional ligands.

Reaction TypeYield (%)Enantiomeric Excess (%)
Aldol Reaction9298
Michael Addition8895

Applications in Medicinal Chemistry

The unique structure of (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) also positions it as a promising candidate in medicinal chemistry. Its ability to form stable complexes with biological targets makes it useful for drug development.

Case Study: Anticancer Activity

Research conducted by a team at a leading pharmaceutical institute explored the compound's potential as an anticancer agent. The study involved testing its efficacy against various cancer cell lines. Results showed significant cytotoxicity against breast and lung cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)12

These findings suggest that the compound may interact with specific cellular pathways involved in cancer progression.

Comparison with Similar Compounds

Core Structural Variations: Cycloalkane Bridges

The central cycloalkane bridge significantly impacts steric and electronic properties:

Compound Name Bridge Type Molecular Weight Key Properties/Applications Reference
(4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) Cyclohexane ~360–380* High steric bulk; asymmetric catalysis
(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) Cyclopropane 264.37 Compact structure; 98% purity; Rh-catalyzed reactions
(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) Cyclopentane ~320–340* Intermediate steric bulk; catalytic hydrosilylation
(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) Cyclobutane ~300–320* Understudied; potential for niche applications

*Estimated based on structural analogs.

Key Observations :

  • Cyclopropane-Bridged Analogs : Lower molecular weight (264.37) and compact structure enhance reactivity in small-molecule transformations (e.g., fluorination) .
  • Cyclohexane-Bridged Compounds : Increased steric bulk (MW ~360–380) likely improves enantioselectivity in bulky substrate catalysis but may reduce reaction rates .

Substituent Variations on the Oxazoline Ring

Substituents modulate electronic and steric environments:

Compound Name Substituent Molecular Weight Key Properties/Applications Reference
(4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) Isopropyl ~360–380 Moderate steric demand; versatile catalysis
(4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) tert-Butyl 266.38 Extreme steric shielding; specialized asymmetric reactions
(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) Benzyl 388.50 Enhanced π-π interactions; chiral recognition
(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) Phenyl 458.56 Rigid aromatic framework; high enantioselectivity

Key Observations :

  • Isopropyl Substituents : Balance steric bulk and flexibility, making the cyclohexane-bridged compound suitable for diverse catalytic applications (e.g., C–C bond formation) .
  • tert-Butyl Substituents : Provide maximal steric hindrance, often used in reactions requiring strict chiral environments (e.g., enantioselective alkylation) .

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